A Comprehensive Technical Guide to 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: Synthesis, Safety, and Application
A Comprehensive Technical Guide to 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: Synthesis, Safety, and Application
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physicochemical Properties
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester belongs to the family of arylboronic acid pinacol esters, which are widely utilized in carbon-carbon bond-forming reactions. The pinacol ester group provides enhanced stability and solubility compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.
Chemical Structure:
Structure of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Physicochemical Data of Structurally Similar Compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | Not Available | C20H25BO4 | 340.22 |
| 3-Benzyloxyphenylboronic acid, pinacol ester[1] | 765908-38-1 | C19H23BO3 | 310.20 |
| 3-Benzyloxy-4-methoxycarbonylphenylboronic acid pinacol ester | 1073355-16-4 | C21H25BO5 | 368.23 |
| 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester | 1000796-87-1 | C20H25BO4 | 340.22 |
| 3-Methoxyphenylboronic acid pinacol ester[2] | 325142-84-5 | C13H19BO3 | 234.10 |
Safety and Hazard Analysis: A Class-Based Approach
In the absence of a specific Safety Data Sheet for 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a comprehensive safety profile has been synthesized from SDS documents of analogous arylboronic acid pinacol esters. Researchers must handle this compound with the precautions outlined below, assuming it possesses similar hazards to its structural relatives.
GHS Hazard Pictograms (Anticipated):
| Pictogram | Meaning | Associated Hazards |
|
| Exclamation Mark | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) |
Hazard and Precautionary Statements (Based on Analogs):
-
Hazard Statements:
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
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P501: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Lab coats and other protective clothing are mandatory to prevent skin contact.
-
Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable.
Synthesis and Chemical Reactivity
Arylboronic acid pinacol esters are typically synthesized through several established methods. The choice of method often depends on the available starting materials and the functional group tolerance required.
General Synthetic Routes:
Common Synthetic Pathways to Arylboronic Acid Pinacol Esters
One of the most prevalent methods is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B2pin2).[4] Alternatively, the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with an electrophilic boron source like pinacolborane or triisopropyl borate followed by treatment with pinacol can also yield the desired product.[5]
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction . This powerful transformation enables the formation of a carbon-carbon bond between the aryl group of the boronic ester and an organic halide or triflate, catalyzed by a palladium complex.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar'-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic ester (Ar-Bpin) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This protocol should be adapted and optimized for specific substrates and reaction scales. All operations should be performed in a chemical fume hood, adhering to the safety precautions outlined above.
Workflow for a Typical Suzuki-Miyaura Coupling:
Step-by-Step Experimental Workflow
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 equiv), 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Degassing: Sparge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Base Addition: Add an aqueous solution of a base (e.g., 2 M Na2CO3 or K2CO3, 2.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).
References
-
NextSDS. 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester. Retrieved from [Link]
-
Boron Molecular. 3-Benzyloxyphenylboronic acid, pinacol ester. Retrieved from [Link]
-
Unknown Source. Safety Data Sheet. Retrieved from [Link]
-
RuixiBiotech. Materials Safety Data Sheet. Retrieved from [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
eScholarship. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Retrieved from [Link]
-
MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
Journal of Materials Chemistry B (RSC Publishing). Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics. Retrieved from [Link]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
